molecular formula C11H13BrS B3096104 7-Bromo-4,4-dimethylthiochroman CAS No. 127190-23-2

7-Bromo-4,4-dimethylthiochroman

Cat. No. B3096104
CAS RN: 127190-23-2
M. Wt: 257.19 g/mol
InChI Key: VYGMPYOLTZZQBY-UHFFFAOYSA-N
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Description

“7-Bromo-4,4-dimethylthiochroman” is a chemical compound. It is an important intermediate in the preparation of some medicines . The compound has a molecular weight of 257.19 .


Synthesis Analysis

The synthesis of “7-Bromo-4,4-dimethylthiochroman” has attracted much attention. It was first synthesized from benzenethiol and 1-bromo-3-methylbut-2-ene, which undergo cyclization and bromination . A new route was proposed in which 4-bromobenzenethiol reacts with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, and subsequently self-cyclizes . Another method involves the condensation of 4-bromobenzenethiol and 1-bromo-3-methylbut-2-ene, which led to “7-Bromo-4,4-dimethylthiochroman” after cyclization .


Molecular Structure Analysis

The molecular structure of “7-Bromo-4,4-dimethylthiochroman” is represented by the linear formula C11H13BrS . The InChI key for the compound is FLNJCJQFSGXLIR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of “7-Bromo-4,4-dimethylthiochroman” involves several chemical reactions including chlorosulfonation, reduction, etherization, and cyclization . The byproducts in the first two steps are used as the catalyst in the third step .


Physical And Chemical Properties Analysis

“7-Bromo-4,4-dimethylthiochroman” is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

7-bromo-4,4-dimethyl-2,3-dihydrothiochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGMPYOLTZZQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=C1C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

25.00 g (97.0 mmol) of 1-bromo-3-(3-methylbut-2-enylsulphonyl)benzene, 200 ml of toluene and 27.75 g (146.0 mmol) of para-toluenesulphonic acid are introduced into a three-necked flask. The reaction medium is refluxed for four hours and evaporated to dryness. The residue is taken up in aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate, and the organic phase is separated out after settling has taken place, dried over magnesium sulphate and evaporated. The residue obtained is purified by chromatography on a column of silica eluted with heptane. 22.57 g (90%) of the expected compound are obtained in the form of a yellow oil.
Name
1-bromo-3-(3-methylbut-2-enylsulphonyl)benzene
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of 1-bromo-3-(3-methyl-but-2-enylsulfanyl)-benzene (5.651 g, 22 mmole) in 100 mL of toluene was treated with 5.433 g of p-toluenesulfonic acid monohydrate and heated at reflux for 15 hours. The mixture was diluted with 100 mL of water, neutralized with solid sodium bicarbonate and extracted with two 100 mL portions of ethyl acetate. The organic phase was dried over MgSO4, filtered and concentrated in vacuo to give a yellow oil. The product was purified by short path distillation (T=190° C. at 1.08 Torr) to give 4.902 g of 7-bromo-4,4-dimethyl-thiochroman as a pale yellow oil, which contained approximately 20% 5-bromo-4,4-dimethyl-thiochroman.
Quantity
5.651 g
Type
reactant
Reaction Step One
Quantity
5.433 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4,4-dimethylthiochroman
Reactant of Route 2
7-Bromo-4,4-dimethylthiochroman
Reactant of Route 3
7-Bromo-4,4-dimethylthiochroman
Reactant of Route 4
7-Bromo-4,4-dimethylthiochroman
Reactant of Route 5
7-Bromo-4,4-dimethylthiochroman
Reactant of Route 6
7-Bromo-4,4-dimethylthiochroman

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